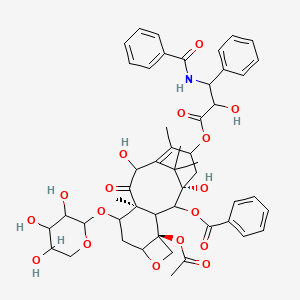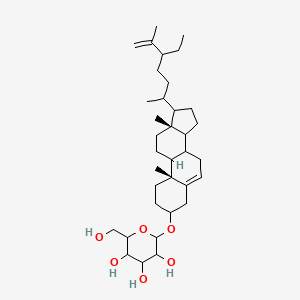![molecular formula C16H17ClN4 B12427944 4-Chloro-7-(4-methylpiperazin-1-yl)pyrrolo[1,2-a]quinoxaline](/img/structure/B12427944.png)
4-Chloro-7-(4-methylpiperazin-1-yl)pyrrolo[1,2-a]quinoxaline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Chloro-7-(4-methylpiperazin-1-yl)pyrrolo[1,2-a]quinoxaline is a heterocyclic compound that belongs to the class of pyrroloquinoxalines This compound is characterized by the presence of a chloro group at the 4-position and a 4-methylpiperazin-1-yl group at the 7-position of the pyrrolo[1,2-a]quinoxaline core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-7-(4-methylpiperazin-1-yl)pyrrolo[1,2-a]quinoxaline can be achieved through various synthetic routes. One common method involves the reaction of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with 4-methylpiperazine in the presence of a suitable solvent such as ethanol. The reaction mixture is typically heated under reflux conditions for several hours to ensure complete conversion .
Another approach involves the aerobic oxidative carboamination of sp3 C–H bonds with 2-(1H-pyrrol-1-yl)anilines using copper or iron catalysts. This method utilizes simple and readily available starting materials and produces pyrrolo[1,2-a]quinoxalines in good to moderate yields .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
4-Chloro-7-(4-methylpiperazin-1-yl)pyrrolo[1,2-a]quinoxaline undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group at the 4-position can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under appropriate conditions, resulting in the formation of oxidized or reduced products.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Nucleophiles: Such as amines, thiols, and alcohols for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide and potassium permanganate for oxidation reactions.
Reducing Agents: Such as sodium borohydride and lithium aluminum hydride for reduction reactions.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can produce oxidized or reduced forms of the compound.
科学研究应用
4-Chloro-7-(4-methylpiperazin-1-yl)pyrrolo[1,2-a]quinoxaline has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its ability to interact with specific molecular targets.
Biological Research: The compound is used in biological studies to understand its effects on cellular processes and signaling pathways.
Pharmaceutical Development: The compound is explored as a lead compound for the development of new drugs.
Chemical Biology: The compound is used as a tool in chemical biology to probe the function of specific proteins and pathways.
作用机制
The mechanism of action of 4-Chloro-7-(4-methylpiperazin-1-yl)pyrrolo[1,2-a]quinoxaline involves its interaction with specific molecular targets and pathways. The compound has been shown to inhibit certain kinases and receptors, leading to the modulation of cellular signaling pathways. For example, it can inhibit the activity of FLT3 and CDK enzymes, which are involved in cell proliferation and survival . The compound’s ability to induce apoptosis in cancer cells is attributed to its interaction with proapoptotic proteins such as caspase-3 and Bax, as well as the downregulation of anti-apoptotic proteins like Bcl-2 .
相似化合物的比较
4-Chloro-7-(4-methylpiperazin-1-yl)pyrrolo[1,2-a]quinoxaline can be compared with other similar compounds, such as:
4-(4-Methylpiperazin-1-yl)-7-(trifluoromethyl)pyrrolo[1,2-a]quinoxaline: This compound has a trifluoromethyl group at the 7-position instead of a chloro group.
Pyrrolo[2,3-d]pyrimidine Derivatives: These compounds have a pyrimidine ring fused to the pyrrolo core and show potent kinase inhibition and anticancer activity.
N-Methylpiperazine Derivatives: These compounds contain an N-methylpiperazine fragment and are used in the synthesis of various biologically active molecules.
The uniqueness of this compound lies in its specific substitution pattern and its ability to interact with multiple molecular targets, making it a valuable compound for scientific research and pharmaceutical development.
属性
分子式 |
C16H17ClN4 |
|---|---|
分子量 |
300.78 g/mol |
IUPAC 名称 |
4-chloro-7-(4-methylpiperazin-1-yl)pyrrolo[1,2-a]quinoxaline |
InChI |
InChI=1S/C16H17ClN4/c1-19-7-9-20(10-8-19)12-4-5-14-13(11-12)18-16(17)15-3-2-6-21(14)15/h2-6,11H,7-10H2,1H3 |
InChI 键 |
LDOAGHIKCDEJFM-UHFFFAOYSA-N |
规范 SMILES |
CN1CCN(CC1)C2=CC3=C(C=C2)N4C=CC=C4C(=N3)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-(2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-(triphenylmethylcarbamoyl)propanoyl)-2,2,5-trimethyl-1,3-oxazolidine-4-carboxylic acid](/img/structure/B12427866.png)

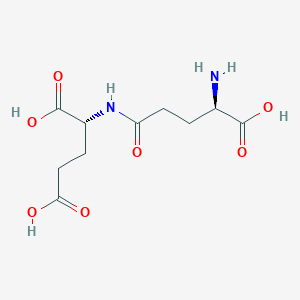
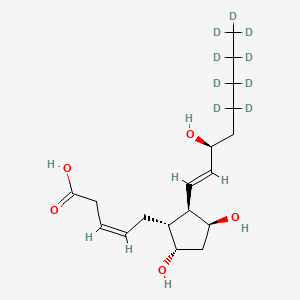
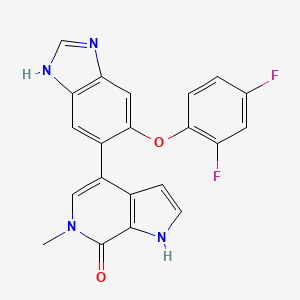
![1-[Bis(4-fluorophenyl)methyl]-4-(3-phenylprop-2-enyl)piperazine;dihydrochloride](/img/structure/B12427903.png)






